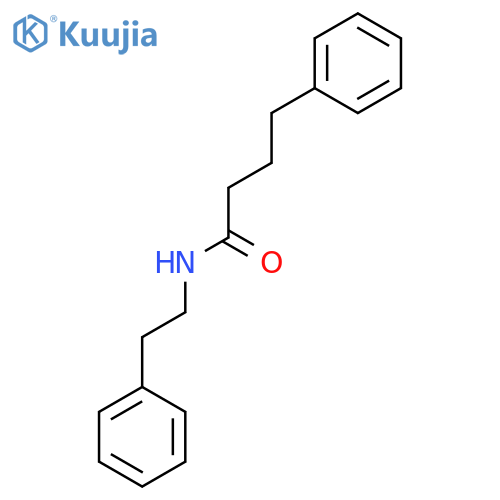Cas no 83697-66-9 (4-phenyl-N-(2-phenylethyl)butanamide)

83697-66-9 structure
商品名:4-phenyl-N-(2-phenylethyl)butanamide
4-phenyl-N-(2-phenylethyl)butanamide 化学的及び物理的性質
名前と識別子
-
- 4-phenyl-N-(2-phenylethyl)butanamide
-
- MDL: MFCD03138863
- インチ: 1S/C18H21NO/c20-18(13-7-12-16-8-3-1-4-9-16)19-15-14-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,19,20)
- InChIKey: VSBHSHACXLQYJY-UHFFFAOYSA-N
- ほほえんだ: O=C(CCCC1C=CC=CC=1)NCCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 267.162314293g/mol
- どういたいしつりょう: 267.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 29.1Ų
4-phenyl-N-(2-phenylethyl)butanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313881-10g |
4-Phenyl-n-(2-phenylethyl)butanamide |
83697-66-9 | 95% | 10g |
¥25758.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313881-50mg |
4-Phenyl-n-(2-phenylethyl)butanamide |
83697-66-9 | 95% | 50mg |
¥1728.00 | 2024-07-28 | |
| 1PlusChem | 1P01C557-100mg |
4-phenyl-N-(2-phenylethyl)butanamide |
83697-66-9 | 95% | 100mg |
$140.00 | 2024-04-21 | |
| Enamine | EN300-260836-10g |
4-phenyl-N-(2-phenylethyl)butanamide |
83697-66-9 | 95% | 10g |
$1101.0 | 2023-09-14 | |
| A2B Chem LLC | AW45355-1g |
4-phenyl-N-(2-phenylethyl)butanamide |
83697-66-9 | 95% | 1g |
$305.00 | 2024-04-19 | |
| Aaron | AR01C5DJ-10g |
4-phenyl-N-(2-phenylethyl)butanamide |
83697-66-9 | 95% | 10g |
$1539.00 | 2023-12-14 | |
| Aaron | AR01C5DJ-1g |
4-phenyl-N-(2-phenylethyl)butanamide |
83697-66-9 | 95% | 1g |
$377.00 | 2025-02-09 | |
| 1PlusChem | 1P01C557-250mg |
4-phenyl-N-(2-phenylethyl)butanamide |
83697-66-9 | 95% | 250mg |
$171.00 | 2024-04-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313881-500mg |
4-Phenyl-n-(2-phenylethyl)butanamide |
83697-66-9 | 95% | 500mg |
¥4404.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313881-250mg |
4-Phenyl-n-(2-phenylethyl)butanamide |
83697-66-9 | 95% | 250mg |
¥1987.00 | 2024-07-28 |
4-phenyl-N-(2-phenylethyl)butanamide 関連文献
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
83697-66-9 (4-phenyl-N-(2-phenylethyl)butanamide) 関連製品
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
